molecular formula C7H7BrO B1666278 3-Bromoanisole CAS No. 2398-37-0

3-Bromoanisole

Cat. No.: B1666278
CAS No.: 2398-37-0
M. Wt: 187.03 g/mol
InChI Key: PLDWAJLZAAHOGG-UHFFFAOYSA-N
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Description

3-Bromoanisole, also known as 1-bromo-3-methoxybenzene, is an organic compound with the chemical formula C7H7BrO. It is a colorless to slightly yellow liquid characterized by the presence of bromine and methoxy functional groups. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Bromoanisole involves the methoxydenitration of 3-bromonitrobenzene in the presence of a phase-transfer catalyst. The reaction uses an alkali metal methoxide, such as sodium methoxide or potassium methoxide, at temperatures between 40 to 80°C . Another common method is the methylation of meta-bromophenol using dimethyl sulfate in a sodium hydroxide solution .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromoanisole is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Bromoanisole involves its ability to participate in various chemical reactions due to the presence of bromine and methoxy groups. These functional groups allow it to undergo substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-methoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDWAJLZAAHOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044618
Record name 1-Bromo-3-methoxybenzene
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Molecular Weight

187.03 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Bromoanisole
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Vapor Pressure

0.28 [mmHg]
Record name 3-Bromoanisole
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CAS No.

2398-37-0
Record name 3-Bromoanisole
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Record name Benzene, 1-bromo-3-methoxy-
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Record name 3-BROMOANISOLE
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Synthesis routes and methods I

Procedure details

2.9 mmol of parabromo-anisole and 15 cm3 of 1.7 M HF--SbF5 superacid are contacted for 55 hours at ambient temperature in a poly(tetrafluoroethylene) container. Chromatographic analysis of the reaction products shows that a mixture of meta-bromo-phenol (25%) and meta-bromoanisole (40%) is formed, in a 65% yield.
Quantity
2.9 mmol
Type
reactant
Reaction Step One
Name
poly(tetrafluoroethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture consisting of 53% of meta bromophenol and 47% of para bromophenol (30.15 g, 0.174 mol) was dissolved in 150 ml of 50% sodium hydroxide and 30 ml of water and cooled to 25° C., whereupon a white solid precipitated. The white solid was filtered and slurried with 20 ml of 50% sodium hydroxide and 5 ml of water. The white solid was then crystallized again in a similar manner and methylated with an excess of dimethylsulfate and sodium hydroxide to yield 9.72 g (30%) of meta bromoanisole after distillation, containing less than 2% of the para isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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